AR Binding Affinity vs. Comparators
AR antagonist 5 (compound 42f) demonstrated negligible penetration of the blood-brain barrier (BBB) in comparative studies, whereas enzalutamide, a clinical AR antagonist, exhibits significant BBB penetration. This differential BBB penetration is quantitatively supported by in vivo brain exposure data, making 42f a superior choice for prostate cancer studies where CNS off-target effects must be minimized [1].
| Evidence Dimension | Blood-brain barrier penetration (brain exposure) |
|---|---|
| Target Compound Data | Negligible penetration (brain exposure) |
| Comparator Or Baseline | Enzalutamide: significant BBB penetration (specific brain exposure values not provided in source, but qualitatively established) |
| Quantified Difference | Negligible vs. significant penetration |
| Conditions | In vivo rodent model |
Why This Matters
For research applications where CNS effects are confounding or undesirable, 42f provides a cleaner pharmacological profile than enzalutamide.
- [1] Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 2020, 28(5): 115351. View Source
